(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound characterized by its unique structural features, including a brominated benzothiazole core and an ethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:
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Formation of the Benzothiazole Core: : The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions to form the benzothiazole ring.
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Introduction of the Ethoxyethyl Side Chain: : The ethoxyethyl group can be introduced via an alkylation reaction. This involves reacting the benzothiazole intermediate with 2-bromoethanol in the presence of a base such as potassium carbonate.
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Formation of the Ylidene Isobutyramide: : The final step involves the formation of the ylidene isobutyramide moiety. This can be achieved by reacting the ethoxyethyl-substituted benzothiazole with isobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain, leading to the formation of aldehyde or carboxylic acid derivatives.
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Reduction: : Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are typically employed.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its brominated benzothiazole core is particularly useful in fluorescence-based assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. The brominated benzothiazole core can bind to proteins and enzymes, potentially inhibiting their activity. The ethoxyethyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide: Similar structure but with a chlorine atom instead of bromine.
(Z)-N-(6-fluoro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide: Similar structure but with a fluorine atom instead of bromine.
(Z)-N-(6-methyl-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide imparts unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with biological targets and different chemical reactivity.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2S/c1-4-20-8-7-18-12-6-5-11(16)9-13(12)21-15(18)17-14(19)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCYTHKLYOVCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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